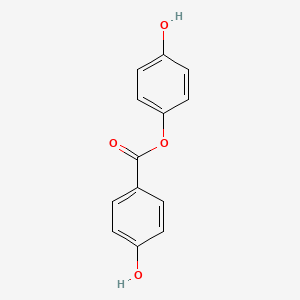

4-Hydroxyphenyl 4-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBPCYUKFSJTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423779 | |

| Record name | 4-Hydroxyphenyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28084-48-2 | |

| Record name | Benzoic acid, 4-hydroxy-, 4-hydroxyphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28084-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxyphenyl 4-hydroxybenzoate synthesis from hydroquinone

The direct esterification of hydroquinone and 4-hydroxybenzoic acid is an efficient and high-yielding route to this compound. By carefully controlling the stoichiometry of the reactants and effectively removing water via azeotropic distillation, the formation of by-products can be minimized. The described protocol offers a reliable, scalable, and self-validating method for producing this valuable chemical intermediate, which serves as a critical building block in the synthesis of pharmaceuticals and specialty polymers. [1][6]

References

- Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. (EP0252357A2). Google Patents.

-

Phenyl 4-Hydroxybenzoate: A Key Building Block for Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Process for the preparation of 4-hydroxyphenyl benzoate derivatives. (US5493061A). Google Patents.

-

The Role of Phenyl 4-Hydroxybenzoate in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Photocatalytic oxidization for the synthesis of esters using 1,4-hydroquinone (BQH2) as photocatalyst. ResearchGate. Retrieved from [Link]

-

Biosynthetic Pathways for 4-Hydroxybenzoate. The Science Notes. Retrieved from [Link]

-

Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. National Institutes of Health (NIH). Retrieved from [Link]

- Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. (EP0252357B1). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents [patents.google.com]

- 5. EP0252357B1 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxyphenyl 4-hydroxybenzoate

Introduction

4-Hydroxyphenyl 4-hydroxybenzoate, a significant organic compound, holds a pivotal role as a versatile intermediate in the synthesis of a wide array of commercially important molecules. Its applications span from the development of advanced liquid crystal polymers to being a key building block in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and material science. A thorough understanding of these properties is paramount for its effective utilization, process optimization, and the assurance of quality and safety in its various applications.

Core Physicochemical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its handling, formulation, and application. The key properties are summarized in the table below, compiled from various sources. It is important to note that while some data are experimentally determined, others are predicted and should be confirmed through laboratory analysis for critical applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀O₄ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| CAS Number | 28084-48-2 | [1] |

| Melting Point | 245-247 °C | [1] |

| Boiling Point (Predicted) | 457.8 ± 30.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.356 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.08 ± 0.15 | [1] |

| LogP (Predicted) | 2.317 | Not explicitly cited, but a common property for similar phenolic compounds. |

| Appearance | White to pale brown crystals or powder | [2] (for the related 4-Hydroxyphenyl benzoate) |

Structural Elucidation and Spectroscopic Analysis

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings. The protons on the 4-hydroxybenzoate moiety and the 4-hydroxyphenyl moiety will exhibit characteristic splitting patterns (doublets and doublets of doublets) in the aromatic region (typically δ 6.5-8.0 ppm). The hydroxyl protons will appear as singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 160-170 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbons attached to hydroxyl and ester groups showing distinct chemical shifts.

Infrared (IR) Spectroscopy

The functional groups present in this compound can be identified by their characteristic absorption bands in the IR spectrum. For the related compound 4-hydroxybenzoic acid, characteristic peaks include a broad O-H stretching band from the carboxylic acid and phenolic hydroxyl groups, and a C=O stretching band from the carbonyl group[3]. For this compound, the following peaks are anticipated:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl groups.

-

C=O Stretching: A strong absorption band around 1700-1735 cm⁻¹ due to the ester carbonyl group.

-

C-O Stretching: Bands in the 1200-1300 cm⁻¹ region corresponding to the ester C-O stretching.

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima characteristic of its aromatic system. The presence of hydroxyl and ester functional groups will influence the position and intensity of these absorptions. For related phenolic compounds, UV absorption is influenced by the pH of the solution[4].

Chromatographic and Thermal Analysis

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for the purity assessment and quantification of this compound. While a specific validated method for this compound is not detailed in the available literature, methods for the analysis of its degradation product, 4-hydroxybenzoic acid, and other parabens can be adapted[5][6][7]. A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small percentage of acid like phosphoric or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where the compound exhibits significant absorbance.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and phase behavior of this compound.

-

TGA: A TGA thermogram would reveal the decomposition temperature and any weight loss due to residual solvents or moisture.

-

DSC: A DSC thermogram would show an endothermic peak corresponding to the melting point of the compound. The sharpness of the peak can provide an indication of its purity.

Solubility Profile

Synthesis and Crystallography

This compound is typically synthesized via the esterification of hydroquinone and p-hydroxybenzoic acid[9]. The reaction is often carried out in the presence of an acid catalyst.

While the crystal structure of this compound is not available in the searched literature, the crystal structure of the related compound, 4-Hydroxyphenyl 4-fluorobenzoate, has been reported[10]. This analog crystallizes in a monoclinic system and provides insights into the potential packing and intermolecular interactions, such as hydrogen bonding, that might be present in the crystal lattice of this compound. A definitive crystal structure determination through single-crystal X-ray diffraction is recommended for a complete solid-state characterization.

Experimental Protocols

Protocol 1: Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound. A common method for its determination is the shake-flask method followed by HPLC analysis[11].

Methodology:

-

Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a pre-determined ratio of the buffered aqueous phase and the n-octanol phase.

-

Equilibration: Vigorously shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached. Subsequently, centrifuge the mixture to ensure complete phase separation.

-

Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a validated HPLC method.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Conclusion

This technical guide has provided a detailed overview of the known physicochemical properties of this compound. While key parameters such as its molecular weight, melting point, and a predicted pKa are established, there remain areas where further experimental data is required for a complete characterization. Specifically, quantitative solubility studies, detailed experimental spectroscopic data (NMR, IR, UV-Vis), thermal analysis (TGA/DSC), and a definitive crystal structure determination would greatly benefit the scientific community. The provided information and methodologies serve as a valuable resource for researchers and professionals working with this important chemical intermediate, enabling its effective and safe application in various fields.

References

Sources

- 1. This compound CAS#: 28084-48-2 [m.chemicalbook.com]

- 2. L09350.14 [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 5. longdom.org [longdom.org]

- 6. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 9. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents [patents.google.com]

- 10. 4-Hydroxyphenyl 4-fluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

An In-depth Technical Guide to 4-Hydroxyphenyl 4-hydroxybenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and material science. We will explore the core characteristics, synthesis, and applications of 4-Hydroxyphenyl 4-hydroxybenzoate, a molecule of significant interest as a bifunctional monomer and synthetic intermediate.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a distinct organic compound featuring two hydroxyl groups, making it a valuable bifunctional building block in polymer chemistry and organic synthesis. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

The structural arrangement, consisting of a hydroquinone moiety ester-linked to a 4-hydroxybenzoic acid, imparts specific physical and chemical properties that are critical for its application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 245-247 °C | [3] |

| Boiling Point | 457.8 °C at 760 mmHg | [3] |

| Density | 1.356 g/cm³ | [3] |

| Flash Point | 181.6 °C | [3] |

Part 2: Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the direct esterification of its precursors. This process is not merely a combination of reagents but a controlled reaction where catalyst choice and reaction conditions are paramount for achieving high yield and purity.

Core Synthesis Pathway: Catalytic Esterification

A robust and scalable method involves the reaction of p-hydroxybenzoic acid with hydroquinone in approximately equivalent molar ratios.[5] The key to driving this reaction towards the desired mono-ester product and preventing the formation of di-substituted byproducts lies in the use of a specific catalytic system and a reaction medium where the reactants are dispersed rather than fully dissolved.[5]

Causality in Experimental Design: The choice of a dispersion medium is critical; it ensures that the reactants have sufficient mobility to interact while the insolubility of the product allows for its easy separation, driving the equilibrium towards formation. The use of a dual-catalyst system, such as sulfuric acid and boric acid, provides both a strong proton source to activate the carboxylic acid and a Lewis acid to facilitate the esterification, enhancing the reaction rate and yield.[5]

Sources

- 1. This compound CAS#: 28084-48-2 [m.chemicalbook.com]

- 2. This compound | 28084-48-2 [chemicalbook.com]

- 3. This compound | CAS#:28084-48-2 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 28084-48-2 [amp.chemicalbook.com]

- 5. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents [patents.google.com]

4-Hydroxyphenyl 4-hydroxybenzoate melting point determination

An In-Depth Technical Guide to the Melting Point Determination of 4-Hydroxyphenyl 4-hydroxybenzoate

Abstract

The melting point is a fundamental thermodynamic property that serves as a critical indicator of a substance's purity and identity. For researchers, scientists, and professionals in drug development, the accurate determination of this physical constant is indispensable for material characterization, quality control, and formulation development. This technical guide provides a comprehensive overview of the principles and methodologies for determining the melting point of this compound (CAS No: 28084-48-2). We delve into the theoretical underpinnings of melting phenomena, discuss the impact of impurities, and present detailed, field-proven protocols for both the classical capillary method and modern Differential Scanning Calorimetry (DSC). This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating approach to this essential analytical technique.

Introduction: The Significance of a Sharp Melting Point

This compound is an aromatic ester, a derivative of 4-hydroxybenzoic acid, the same precursor used in the synthesis of parabens—a class of widely used preservatives in cosmetics, pharmaceuticals, and food products.[1][2] The integrity of such chemical entities is paramount. The melting point serves as the first line of analytical inquiry into the identity and purity of a crystalline solid.

A pure, crystalline compound typically exhibits a sharp, well-defined melting point, melting over a narrow range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice of the solid, weakening the intermolecular forces that hold the molecules together.[3][4] This disruption leads to two observable phenomena: a depression of the melting point and a broadening of the melting range.[4][5] Therefore, an accurate melting point determination is not merely a measurement but a diagnostic tool.

This guide will equip the researcher with the necessary knowledge to perform this determination with precision and to interpret the results with confidence.

Physicochemical Profile: this compound

A foundational understanding of the target compound's properties is essential before any analytical procedure.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 28084-48-2 | [6][7] |

| Molecular Formula | C₁₃H₁₀O₄ | [6] |

| Molecular Weight | 230.22 g/mol | [8] |

| Appearance | White to pale brown crystals or powder | [9] |

| Reported Melting Point | 245-247 °C | [6] |

Methodologies for Melting Point Determination

Two primary methods are employed in modern laboratories, each with distinct advantages. The choice of method often depends on the required level of precision, the amount of sample available, and the specific information sought.

Capillary Method (Pharmacopeial Standard)

This traditional and widely accepted technique relies on the visual observation of the phase transition of a small sample packed into a glass capillary tube.[10] The United States Pharmacopeia (USP) chapter <741> provides a standardized procedure for this method.[11][12] The apparatus typically consists of a heated metal block or oil bath with a controlled temperature ramp and a means to observe the sample, often with magnification. The key observations are the "onset point," where the substance begins to collapse or liquefy, and the "clear point," where the last solid particle transitions to the liquid phase.[11]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[13] As the sample undergoes a thermal event, such as melting, it absorbs energy (an endothermic process). This absorption creates a temperature difference between the sample and the reference, which is recorded as a peak on a thermogram. DSC not only provides a highly accurate melting point (typically taken as the extrapolated onset temperature or the peak of the endotherm) but also quantifies the energy required for the transition, known as the enthalpy of fusion (ΔHfus).[13][14] This makes DSC an exceptionally informative method for characterizing materials.

Experimental Workflow and Protocols

Accuracy in melting point determination is contingent upon meticulous adherence to a validated protocol and the use of a calibrated instrument.

Caption: Workflow for Melting Point Determination.

Protocol 1: Capillary Melting Point Determination (per USP <741> Class Ia)

This protocol describes the determination using a digital melting point apparatus with a metal block.

1. Instrument Calibration:

-

Verify the apparatus's temperature accuracy using at least two USP Melting Point Reference Standards that bracket the expected melting point of the sample (e.g., Caffeine and Vanillin).

-

The measured melting point of the standards must fall within the acceptable range specified on their certificates.[11] If not, instrument recalibration is required.

2. Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry under vacuum over a desiccant.

-

Using a spatula, finely powder a small amount of the sample on a clean, dry surface.

-

Charge a USP-specified capillary tube (0.8-1.2 mm internal diameter) by tapping the open end into the powder.[11]

-

Invert the tube and tap it gently on a solid surface to pack the powder into a tight column at the bottom. The packed column height should be 2.5–3.5 mm.[11]

3. Measurement:

-

Set the starting temperature of the apparatus to approximately 10-15°C below the expected melting point (e.g., ~230°C).

-

Once the block reaches this temperature, insert the packed capillary tube.

-

Set the heating rate (ramp) to 1°C per minute. Slower ramp rates near the melting point yield more accurate results.[10]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at the onset of melting : the first moment the solid column definitively collapses against the capillary wall.[11]

-

Continue heating and record the temperature at the clear point : the moment the last solid particle disappears, and the sample is completely liquid.[11]

-

The recorded values constitute the melting range. Perform the determination in triplicate for statistical validity.

Protocol 2: Differential Scanning Calorimetry (DSC) Determination

This protocol provides a general procedure based on standards like ASTM D3418.[13]

1. Instrument Calibration:

-

Calibrate the DSC for temperature and enthalpy using a high-purity standard, typically Indium (MP: 156.6°C, ΔHfus: 28.5 J/g).

-

The instrument should be purged with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere.[15]

2. Sample Preparation:

-

Using a microbalance, accurately weigh 2–5 mg of the finely powdered this compound sample directly into a clean aluminum DSC pan.

-

Place a lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.

-

Prepare an identical empty, sealed pan to serve as the reference.

3. Thermal Program Execution:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set up the following thermal program:

- Equilibrate: Hold at a temperature well below the melting point (e.g., 40°C) for 2-3 minutes to ensure thermal stability.

- Ramp: Heat the sample at a constant rate, typically 10°C/minute, to a temperature well above the melting point (e.g., 280°C).[13]

- Cool: (Optional) Cool the sample back to the starting temperature to observe any crystallization or other thermal events.

4. Data Analysis:

-

The resulting thermogram will show heat flow (W/g or mW) on the y-axis versus temperature (°C) on the x-axis.

-

The melting event will appear as an endothermic peak.

-

Using the instrument's analysis software, determine:

- Extrapolated Onset Temperature (Tₒ): The intersection of the pre-transition baseline with the tangent of the peak's leading edge. This is often reported as the melting point.

- Peak Temperature (Tₚ): The temperature at which the maximum heat flow occurs.

- Enthalpy of Fusion (ΔHfus): The integrated area under the melting peak, reported in Joules per gram (J/g).

Conclusion: A Commitment to Scientific Integrity

The determination of the melting point of this compound is a foundational yet critical analytical task. While the capillary method offers a rapid and reliable means for purity assessment, Differential Scanning Calorimetry provides a more comprehensive thermodynamic profile. The protocols and principles outlined in this guide emphasize a self-validating system, where instrument calibration and meticulous sample handling ensure the trustworthiness of every measurement. By understanding the causality behind each experimental choice—from the drying of the sample to the selection of the heating rate—researchers can generate data that is not only accurate but also defensible, upholding the highest standards of scientific integrity in drug development and materials science.

References

-

A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Journal of the American Oil Chemists' Society.

-

This compound | CAS#:28084-48-2. Chemsrc.

-

A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. ResearchGate.

-

4-Hydroxyphenyl benzoate, 98% 25 g. Thermo Fisher Scientific.

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.

-

Review on thermochemistry of parabens: evaluation of experimental data with complementary measurements, structure–property correlations and quantum chemical calculations. ResearchGate.

-

Melting and boiling point Laboratory Guide. HUBERLAB.

-

This compound | 28084-48-2. ChemicalBook.

-

Physical properties of parabens and their mixtures: Solubility in water, thermal behavior, and crystal structures. ResearchGate.

-

2.2.14. Melting point - capillary method. European Pharmacopoeia.

-

Physical Properties of Parabens and Their Mixtures: Solubility in Water, Thermal Behavior, and Crystal Structures. PubMed.

-

Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. MDPI.

-

METHYL 4-HYDROXYBENZOATE. Ataman Kimya.

-

Melting point determination. University of Calgary.

-

Sensitive analysis of parabens using HPLC with evaporative light scattering detection at subambient temperatures. Agilent.

-

<741> MELTING RANGE OR TEMPERATURE. USP.

-

This compound CAS#: 28084-48-2. ChemicalBook.

-

Understanding Phenyl 4-Hydroxybenzoate: Properties and Uses. NINGBO INNO PHARMCHEM CO.,LTD.

-

Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. National Institutes of Health (NIH).

-

What are the effects of impurities on the melting point and boiling point? Study.com.

-

4-Hydroxyphenyl benzoate | CAS 2444-19-1. Santa Cruz Biotechnology.

-

4-HYDROXYPHENYL BENZOATE | 2444-19-1. ChemicalBook.

-

Process for the preparation of 4-hydroxyphenyl benzoate derivatives. Google Patents.

-

Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek.

-

DSC melting and cooling curves for pure methyl palmitate (MeC16). ResearchGate.

-

Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. Google Patents.

-

How do impurities affect the melting point of organic compounds? Quora.

-

4-hydroxyphenyl benzoate. Stenutz.

-

4-Hydroxybenzoic acid. Wikipedia.

-

Showing Compound 4-Hydroxybenzoic acid (FDB010508). FooDB.

-

How do impurities affect the melting point of a substance? TutorChase.

-

Effect of impurities on melting and boiling points. Chemistry Stack Exchange.

-

Differential Scanning Calorimetry (DSC) Testing of Materials. Applus+ DatapointLabs.

-

Can Impurities Change A Substance's Melting Point? YouTube.

-

4-Hydroxyphenyl benzoate. MedchemExpress.

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. National Institutes of Health (NIH).

Sources

- 1. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. tutorchase.com [tutorchase.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | CAS#:28084-48-2 | Chemsrc [chemsrc.com]

- 7. This compound | 28084-48-2 [chemicalbook.com]

- 8. This compound CAS#: 28084-48-2 [m.chemicalbook.com]

- 9. 4-Hydroxyphenyl benzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. huberlab.ch [huberlab.ch]

- 11. thinksrs.com [thinksrs.com]

- 12. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 13. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Hydroxyphenyl 4-hydroxybenzoate: A Technical Guide

Introduction

4-Hydroxyphenyl 4-hydroxybenzoate is a phenolic ester with a molecular structure comprising a 4-hydroxybenzoic acid moiety esterified with a hydroquinone molecule. This compound and its derivatives are of interest in various fields, including polymer chemistry and as potential intermediates in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics. This approach provides a robust framework for researchers and drug development professionals working with this and structurally related compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound presents several key features that will manifest in its spectra:

-

Two distinct aromatic rings: One derived from 4-hydroxybenzoic acid and the other from hydroquinone.

-

An ester linkage: Connecting the two aromatic moieties.

-

Two phenolic hydroxyl groups: One on each aromatic ring, which are chemically distinct.

-

Symmetry elements: The molecule possesses a degree of symmetry that will influence the number and multiplicity of signals in its NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the ester group and the electron-donating effect of the hydroxyl groups.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Ar-OH (from 4-hydroxybenzoic acid moiety) |

| ~9.5 | Singlet | 1H | Ar-OH (from hydroquinone moiety) |

| ~7.8 | Doublet | 2H | Protons ortho to the ester group |

| ~7.0 | Doublet | 2H | Protons ortho to the ester oxygen |

| ~6.8 | Doublet | 2H | Protons meta to the ester group |

| ~6.7 | Doublet | 2H | Protons meta to the ester oxygen |

Causality Behind Assignments:

-

Hydroxyl Protons: The two phenolic hydroxyl protons are expected to appear as broad singlets at downfield chemical shifts due to their acidic nature. The hydroxyl proton on the 4-hydroxybenzoic acid moiety is likely to be more deshielded (further downfield) due to the adjacent electron-withdrawing carbonyl group.

-

Aromatic Protons: The aromatic region will display two pairs of doublets, characteristic of 1,4-disubstituted benzene rings.

-

The protons on the 4-hydroxybenzoic acid ring will be split into two doublets. The protons ortho to the electron-withdrawing ester group will be deshielded and appear at a lower field (~7.8 ppm). The protons meta to the ester group (and ortho to the hydroxyl group) will be more shielded and appear at a higher field (~6.8 ppm).

-

Similarly, the protons on the hydroquinone ring will also appear as two doublets. The protons ortho to the electron-donating ester oxygen will be shielded and appear at a higher field (~7.0 ppm), while the protons meta to the ester oxygen (and ortho to the hydroxyl group) will be even more shielded (~6.7 ppm).

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (Ester carbonyl) |

| ~160 | C -OH (4-hydroxybenzoic acid moiety) |

| ~155 | C -OH (hydroquinone moiety) |

| ~145 | C -O-C=O (hydroquinone moiety) |

| ~131 | C H (ortho to ester group) |

| ~122 | C -C=O (4-hydroxybenzoic acid moiety) |

| ~121 | C H (ortho to ester oxygen) |

| ~116 | C H (meta to ester group) |

| ~115 | C H (meta to ester oxygen) |

Causality Behind Assignments:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field (~165 ppm).

-

Oxygen-Substituted Aromatic Carbons: The carbons directly attached to the hydroxyl and ester oxygen atoms will appear at downfield shifts, typically in the range of 145-160 ppm.

-

Aromatic CH Carbons: The protonated aromatic carbons will appear in the range of 115-132 ppm. The specific chemical shifts are determined by the electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable hydroxyl protons.

-

Instrument Setup:

-

Spectrometer: 500 MHz NMR spectrometer.

-

Probe: Standard 5 mm broadband probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-32.

-

Relaxation delay (d1): 2 seconds.

-

Acquisition time: ~3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of scans: 1024-2048.

-

Relaxation delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate NMR software. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C=O, and C-O bonds.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretching (phenolic) |

| 1710-1680 | Strong | C=O stretching (ester) |

| 1610, 1510 | Medium | C=C stretching (aromatic ring) |

| 1280-1200 | Strong | C-O stretching (ester, aryl-O) |

| 1170-1100 | Strong | C-O stretching (ester, O-alkyl) |

Causality Behind Assignments:

-

O-H Stretch: The phenolic hydroxyl groups will give rise to a strong and broad absorption band in the region of 3400-3200 cm⁻¹ due to intermolecular hydrogen bonding.

-

C=O Stretch: The ester carbonyl group will exhibit a strong absorption band in the range of 1710-1680 cm⁻¹. The conjugation with the aromatic ring will lower the frequency compared to a saturated ester.

-

C=C Stretch: The aromatic rings will show characteristic C=C stretching vibrations at around 1610 and 1510 cm⁻¹.

-

C-O Stretches: The C-O stretching vibrations of the ester group will appear as two strong bands in the fingerprint region. The aryl-O stretch is expected around 1280-1200 cm⁻¹, and the O-alkyl (in this case, O-aryl) stretch will be around 1170-1100 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Detector: Deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 230. This corresponds to the molecular weight of this compound (C₁₃H₁₀O₄). The molecular ion peak is expected to be of moderate to low intensity.

-

Key Fragment Ions:

| m/z | Proposed Fragment Structure |

| 121 | [HOC₆H₄CO]⁺ (4-hydroxybenzoyl cation) |

| 110 | [HOC₆H₄O]⁺ (from hydroquinone moiety after rearrangement) |

| 93 | [C₆H₅O]⁺ (phenoxide radical cation from the 4-hydroxybenzoyl fragment) |

Causality Behind Fragmentation:

The primary fragmentation pathway under electron ionization is expected to be the cleavage of the ester bond.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

-

α-Cleavage: The most probable fragmentation is the cleavage of the C-O bond between the carbonyl carbon and the hydroquinone oxygen, leading to the formation of the stable 4-hydroxybenzoyl cation at m/z 121. This is often the base peak in the spectrum of similar aromatic esters. The other fragment would be the hydroquinone radical.

-

Decarbonylation: The 4-hydroxybenzoyl cation (m/z 121) can further lose a molecule of carbon monoxide (CO) to form the phenoxide radical cation at m/z 93.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization:

-

Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Acquisition and Processing: The data system will record the abundance of ions at each m/z value, generating a mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers and scientists can confidently identify and characterize this compound, even in the absence of extensive published experimental spectra. The provided protocols offer a standardized approach for acquiring high-quality spectroscopic data. The principles of interpretation outlined herein are broadly applicable to the structural elucidation of other related phenolic esters and are a valuable resource for professionals in chemical research and drug development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

An In-depth Technical Guide to the Thermal Stability Analysis of 4-Hydroxyphenyl 4-hydroxybenzoate

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development

4-Hydroxyphenyl 4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and a structural analogue to widely used parabens, demands a thorough understanding of its thermal stability.[1] The integrity of this molecule under thermal stress directly impacts the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and formulated drug products. This technical guide provides a comprehensive framework for the thermal stability analysis of this compound, grounded in the principles of scientific integrity and regulatory expectations. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] This allows for the establishment of a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[2] For a compound like this compound, understanding its thermal decomposition profile is paramount to prevent the formation of potentially toxic degradants and to ensure consistent product quality.

Part 1: Foundational Thermal Analysis Techniques

The initial assessment of thermal stability is performed using two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide a macroscopic view of the material's response to heat.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] For this compound, TGA is instrumental in determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass upon completion of decomposition.

Causality of Experimental Choices:

-

Inert Atmosphere (Nitrogen or Argon): To study the intrinsic thermal stability of the molecule without the influence of oxidative degradation, an inert atmosphere is crucial.[3] This allows for the elucidation of the primary decomposition pathways.

-

Heating Rate: A typical heating rate of 10 °C/min is employed as a standard for initial screening. Slower heating rates can provide better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values.[3]

-

Sample Mass: A small sample mass (5-10 mg) is used to ensure uniform heat distribution and to minimize temperature gradients within the sample.[3]

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. For this compound, DSC can identify the melting point, which is a key indicator of purity, and any polymorphic transitions that may occur prior to decomposition.

Causality of Experimental Choices:

-

Hermetically Sealed Pans: To prevent mass loss due to sublimation or early-stage decomposition before the main thermal event, hermetically sealed aluminum pans are often used.

-

Modulated DSC (MDSC): For complex thermal events, MDSC can be employed to separate reversible and non-reversible heat flow signals, providing clearer insights into melting and decomposition processes that may overlap.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating by including system suitability checks and clear data analysis steps.

TGA Experimental Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Platinum or alumina crucible.

-

Sample: 5-10 mg of finely powdered this compound.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at 10 °C/min.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset).

-

Identify the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at different temperature ranges.

-

DSC Experimental Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Pan: Hermetically sealed aluminum pan.

-

Sample: 2-5 mg of this compound.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 300 °C (or below the decomposition temperature determined by TGA) at 10 °C/min.

-

-

Data Analysis:

-

Determine the onset and peak temperatures of any endothermic or exothermic events.

-

Calculate the enthalpy of fusion (ΔHf) for the melting peak.

-

Part 3: Predicted Thermal Behavior and Data Interpretation

Based on the analysis of structurally similar phenolic esters and aromatic compounds, the following thermal behavior for this compound is anticipated.[4][5][6]

Table 1: Predicted Thermal Properties of this compound

| Parameter | Predicted Value/Range | Significance |

| Melting Point (Tm) | 160-180 °C | Indicator of purity and solid-state form. |

| Onset of Decomposition (Tonset) | > 200 °C | Upper-temperature limit for processing and storage. |

| Peak Decomposition (Tpeak) | 250-350 °C | Temperature of maximum degradation rate. |

| Residual Mass at 600 °C | < 10% | Indicates near-complete decomposition. |

Interpretation of Results:

-

A sharp melting endotherm in the DSC thermogram followed by a distinct decomposition profile in the TGA curve would suggest a stable crystalline compound with a well-defined thermal stability limit.

-

Multiple mass loss steps in the TGA curve could indicate a multi-stage decomposition process, potentially involving the cleavage of the ester bond followed by the degradation of the resulting phenolic and benzoic acid moieties.

Part 4: Identification of Degradation Products: A Mechanistic Approach

Understanding the degradation pathway is crucial for assessing the potential toxicity of the degradants. A combination of hyphenated techniques and chromatographic methods is employed for this purpose.

Evolved Gas Analysis by TGA-FTIR

Coupling the TGA instrument to a Fourier-transform infrared (FTIR) spectrometer allows for the real-time identification of gaseous products evolved during decomposition.[7][8]

Expected Gaseous Degradation Products:

-

Carbon Dioxide (CO2): From the decarboxylation of the benzoic acid moiety.

-

Phenol: From the cleavage of the ester bond.

-

Water (H2O): From the condensation of hydroxyl groups at high temperatures.

-

Carbon Monoxide (CO): From incomplete combustion of the aromatic rings.

Analysis of Non-Volatile Degradants by HPLC-MS

Forced degradation studies, as outlined in the ICH Q1A (R2) guidelines, are performed to generate degradation products for identification.[1][2][9][10][11] The sample is subjected to thermal stress (e.g., heating at a temperature near the Tonset) for a defined period. The resulting mixture is then analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[12]

Potential Non-Volatile Degradation Products:

-

4-Hydroxybenzoic acid: From the hydrolysis of the ester linkage.

-

Hydroquinone: From the hydrolysis of the ester linkage.

-

Oligomeric and Polymeric Species: Formed through radical coupling reactions at elevated temperatures.

Experimental Workflow for Degradation Product Analysis

Caption: Workflow for forced degradation and analysis.

Part 5: Regulatory Context and Stability Indicating Methods

The thermal stability data generated for this compound must be contextualized within the regulatory framework for pharmaceutical development. The ICH Q1A (R2) guideline provides a harmonized approach to stability testing.[1][2][9][10][11]

Table 2: ICH Q1A (R2) Stability Testing Conditions

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

The analytical methods used to monitor the stability of this compound must be "stability-indicating," meaning they can separate the intact molecule from its degradation products. HPLC methods are typically validated for this purpose.

Conclusion and Future Perspectives

This in-depth technical guide has outlined a robust and scientifically sound approach to the thermal stability analysis of this compound. By integrating foundational thermal analysis techniques with advanced hyphenated methods for degradation product identification, a comprehensive understanding of the molecule's behavior under thermal stress can be achieved. The causality-driven experimental design and adherence to regulatory guidelines ensure the generation of trustworthy data essential for drug development professionals.

Future work should focus on kinetic analysis of the decomposition process to predict the shelf-life of this compound under various storage conditions. Furthermore, the toxicological profiles of the identified degradation products should be assessed to ensure the overall safety of any pharmaceutical product containing this intermediate.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

-

SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

PubMed. (n.d.). Phenyl species formation and preferential hydrogen abstraction in the decomposition of chemisorbed benzoate on Cu(110). [Link]

-

ResearchGate. (n.d.). Thermal characterization of phenolic resin using TGA/FT-IR. [Link]

-

AENSI Publisher. (n.d.). JOURNAL OF APPLIED SCIENCE AND AGRICULTURE Identification and Characterization by FTIR, TGA and UV/Vis Spectroscopy of Phenolic. [Link]

- Google Patents. (n.d.).

-

Semantic Scholar. (2015, February 11). Identification and Characterization by FTIR, TGA and UV/Vis Spectroscopy of Phenolic Compound (Gallic Acid) from Nephelium Lappaceum Leaves for Medical use. [Link]

-

Wikipedia. (n.d.). Phenol. [Link]

-

ACS Omega. (n.d.). Study on the Gasification Mechanism and Kinetic Characteristics of Deep Underground Coal Gasification Based on Pressurized TG-FTIR. [Link]

-

Innovaciencia. (2019, October 25). Synthesis and thermal properties of some phenolic resins. [Link]

-

ResearchGate. (n.d.). TGA curves of (A) pure phenolic compounds and (B) the different PHBV.... [Link]

-

YouTube. (2021, October 7). Synthesis of Phenyl benzoate. [Link]

-

Journal of Applied Polymer Science. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. [Link]

-

IEEE Xplore. (2024, October 31). Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil. [Link]

-

MDPI. (2021, April 7). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. [Link]

-

ResearchGate. (n.d.). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. [Link]

-

MDPI. (2025, October 15). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

-

Environment Conservation Journal. (n.d.). Thermal degradation of volatile organic compounds in edible oils: A comprehensive HPLC analysis across varieties and heating durations. [Link]

-

PMC - NIH. (n.d.). Bacterial Degradation of Aromatic Compounds. [Link]

-

PubMed. (2014, May 1). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. [Link]

Sources

- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. adhesion.kr [adhesion.kr]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Comparison of Phenolic Antioxidants’ Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 6. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. aensiweb.com [aensiweb.com]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 12. journal.environcj.in [journal.environcj.in]

An In-Depth Technical Guide to the Crystal Structure Determination of 4-Hydroxyphenyl 4-hydroxybenzoate

Introduction: The Significance of 4-Hydroxyphenyl 4-hydroxybenzoate

This compound is a notable organic compound, finding applications as a key intermediate in the synthesis of advanced polymers, particularly liquid-crystalline polymers, and potentially in the development of novel pharmaceutical agents.[1] Its structure, comprising two hydroxy-substituted phenyl rings linked by an ester group, allows for significant intermolecular interactions, primarily through hydrogen bonding. Understanding the precise three-dimensional arrangement of molecules in the solid state—the crystal structure—is paramount for predicting and tuning its physicochemical properties, such as solubility, melting point, stability, and bioavailability.

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid.[2] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design and materials science.[2]

Synthesis and Physicochemical Characterization

A robust crystal structure analysis begins with the synthesis of high-purity material. The primary route to this compound is through the esterification of hydroquinone and p-hydroxybenzoic acid.[3]

Synthesis Protocol: Esterification of Hydroquinone and 4-Hydroxybenzoic Acid

This protocol is adapted from established esterification procedures for similar phenolic compounds.

Objective: To synthesize this compound with high purity suitable for crystallization.

Materials:

-

4-Hydroxybenzoic acid

-

Hydroquinone

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1 molar equivalent of 4-hydroxybenzoic acid, 1.2 molar equivalents of hydroquinone, and a catalytic amount (0.05 molar equivalents) of p-toluenesulfonic acid.

-

Add sufficient toluene to dissolve the reactants upon heating.

-

Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₄ | [3] |

| Molecular Weight | 230.22 g/mol | [3][4] |

| CAS Number | 28084-48-2 | [3][5][6] |

| Melting Point | 245-247 °C | [3] |

| Appearance | White crystalline solid | - |

Spectroscopic and Thermal Analysis

Prior to attempting crystallization, it is crucial to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the molecular structure. The spectra are expected to show characteristic peaks for the aromatic protons and carbons, with splitting patterns corresponding to their substitution on the phenyl rings.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will confirm the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch for the hydroxyl groups, a strong C=O stretch for the ester, and C-O stretching bands.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess purity.[7][8] A sharp endothermic peak on the DSC thermogram corresponds to the melting point.[9] Thermogravimetric Analysis (TGA) provides information on the thermal stability of the compound.

Crystallization: The Art and Science of Growing Single Crystals

The most significant bottleneck in single-crystal X-ray diffraction is often the growth of high-quality crystals of suitable size.[10] For organic molecules like this compound, several techniques can be employed.

General Principles of Crystallization

Crystallization is achieved by slowly bringing a solution of the compound to a state of supersaturation, from which the excess solute precipitates in an ordered, crystalline form. Key to this process is slow, controlled change.

Recommended Crystallization Protocols

Protocol 1: Slow Evaporation

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/methanol).

-

Filter the solution into a clean vial.

-

Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

-

In a small, open vial, dissolve the compound in a minimal amount of a relatively low-boiling point solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).

-

Place this small vial inside a larger, sealed jar containing a small amount of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane or methanol).

-

The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.[11]

Protocol 3: Slow Cooling

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

-

The decrease in solubility upon cooling should lead to the formation of crystals.

Crystal Structure Determination by X-ray Diffraction

Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule.[2]

Caption: Workflow for Single-Crystal X-ray Diffraction.

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Data Reduction: The collected diffraction spots are integrated to determine their intensities. These intensities are then corrected for various experimental factors to produce a set of structure factors.

-

Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be inferred.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Expected Crystallographic Data: An Analogy with 4-Hydroxyphenyl 4-fluorobenzoate

While the specific crystal structure of this compound is not yet determined, we can infer the type of data that would be obtained by examining the published structure of a close analog, 4-Hydroxyphenyl 4-fluorobenzoate.[12]

| Parameter | 4-Hydroxyphenyl 4-fluorobenzoate Data | Expected for this compound |

| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | P2₁/c | A common space group for organic molecules |

| Unit Cell Dimensions | a = 24.938 Å, b = 5.4789 Å, c = 7.6858 Å, β = 93.59° | To be determined experimentally |

| Molecules per Unit Cell (Z) | 4 | To be determined experimentally |

| Key Intermolecular Interactions | O-H···O hydrogen bonds forming a 1D network | Strong O-H···O hydrogen bonds are expected |

| Dihedral Angle | 59.86° between the two benzene rings | A significant dihedral angle is expected |

The crystal structure of this compound is expected to be heavily influenced by hydrogen bonding between the hydroxyl groups of adjacent molecules, likely forming chains or sheets.

Powder X-ray Diffraction (PXRD)

If single crystals of sufficient quality cannot be obtained, powder X-ray diffraction can provide valuable information about the crystalline nature of the bulk material.[13][14]

-

A finely ground powder of the synthesized material is packed into a sample holder.

-

The sample is irradiated with X-rays over a range of angles (2θ).

-

The intensity of the diffracted X-rays is measured as a function of 2θ.

-

The resulting diffractogram, a plot of intensity vs. 2θ, is characteristic of the crystalline phases present in the sample.

While full structure determination from powder data is more complex than from single-crystal data, it can be used to identify polymorphs and confirm the crystallinity of the bulk sample.[15]

Analysis of the Crystal Structure

Once the crystal structure is solved and refined, a detailed analysis of the molecular geometry and intermolecular interactions is performed.

Intramolecular Geometry

This involves an examination of bond lengths, bond angles, and torsion angles within the molecule to ensure they are chemically reasonable and to identify any conformational features of interest.

Intermolecular Interactions and Crystal Packing

A key aspect of the analysis is understanding how the molecules pack in the crystal lattice. For this compound, the primary interactions are expected to be:

-

Hydrogen Bonding: The hydroxyl groups are strong hydrogen bond donors and acceptors. The pattern of hydrogen bonding will be a dominant factor in the crystal packing.

-

π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

Caption: A simplified representation of potential hydrogen bonding in this compound.

A Hirshfeld surface analysis can be a powerful tool to visualize and quantify these intermolecular interactions.[16]

Conclusion

This guide has outlined a comprehensive, systematic approach to determining the crystal structure of this compound. By following these field-proven protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can successfully elucidate the three-dimensional structure of this important compound. The resulting structural information will be invaluable for understanding its properties and for its rational application in materials science and drug development.

References

-

You, H. P., Lee, Y. S., Han, B. H., Kang, S. K., & Sung, C. K. (2009). 4-Hydroxyphenyl 4-fluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o363. [Link]

-

Harris, K. D. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the American Crystallographic Association, 45, 1-13. [Link]

-

Harris, K. D. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. [Link]

-

Nishi, H., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 125(1). [Link]

-

Mattern, D. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Mattern. [Link]

-

Bábaro, R. A., et al. (2020). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole crystal structure. IUCrJ, 7(6), 1073-1081. [Link]

-

Gherghel, L. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 91(7), 1045-1049. [Link]

-

Lobkovsky, E. B. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 953, 259-275. [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

-

Titi, H. M. (2021, December 16). How to grow crystals for single crystal X-ray diffraction experiments? [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). 4-Hydroxyphenyl benzoate. [Link]

-

SpectraBase. (n.d.). 4-Hydroxyphenyl benzoate. [Link]

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. [Link]

-

Stenutz, R. (n.d.). 4-hydroxyphenyl benzoate. [Link]

-

ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman, 13C SS-NMR) and quantum chemical investigations to explore the structural insights of nitrofurantoin-4-hydroxybenzoic acid cocrystal. [Link]

-

Selvanandan, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 923–929. [Link]

-

PHARMD GURU. (n.d.). 34. THERMAL ANALYSIS. [Link]

-

Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. [Link]

-

Selvanandan, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 923–929. [Link]

-

Pyda, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9225. [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

Wikipedia. (2024, November 28). 4-Hydroxybenzoic acid. [Link]

-

PubChem. (n.d.). N-(4-hydroxyphenyl)-4-nitrobenzamide. [Link]

-

Chemsrc. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

Sources

- 1. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. This compound | CAS#:28084-48-2 | Chemsrc [chemsrc.com]

- 4. 4-Hydroxyphenyl 4-nitrobenzoate | C13H9NO5 | CID 229623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 28084-48-2 [amp.chemicalbook.com]

- 6. This compound | 28084-48-2 [chemicalbook.com]

- 7. pharmdguru.com [pharmdguru.com]

- 8. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]

- 10. How To [chem.rochester.edu]

- 11. youtube.com [youtube.com]

- 12. 4-Hydroxyphenyl 4-fluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PPXRD - Abstract Submission Form [icdd.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 4-Hydroxyphenyl 4-hydroxybenzoate

Section 1: Introduction and Scope

4-Hydroxyphenyl 4-hydroxybenzoate is an aromatic ester with a chemical structure that suggests its utility as an intermediate in the synthesis of polymers, liquid crystals, and potentially pharmacologically active molecules. Its structure, combining two phenolic hydroxyl groups, indicates potential for antioxidant activity while also flagging the need for careful handling due to the reactivity and potential irritancy associated with phenolic compounds. This guide provides a detailed overview of the potential hazards, safe handling protocols, and emergency procedures relevant to this compound in a laboratory setting.

Section 2: Hazard Identification and Classification

Based on data from structural analogues, this compound should be treated as a hazardous substance. The primary anticipated hazards are irritation to the skin, eyes, and respiratory tract, along with potential acute toxicity if ingested. The Globally Harmonized System (GHS) classifications are extrapolated from related compounds.[1][2][3]

Table 1: Synthesized GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Causality: The presence of phenolic hydroxyl groups and the ester linkage contributes to the irritant properties. Phenols are known to be corrosive and irritating to tissues. The fine particulate nature of the solid compound means it can be easily inhaled, leading to respiratory tract irritation.

Section 3: Toxicological Profile

A complete toxicological profile for this compound is not available. The information below is based on the known toxicology of its precursors and analogues.[3]

-

Acute Toxicity : Analogous compounds are classified as harmful if swallowed.[3] The toxicological properties have not been fully investigated, and the compound should be handled with care to avoid ingestion.

-

Skin Corrosion/Irritation : Causes skin irritation.[1][2][3] Prolonged contact may lead to dermatitis. The material may accentuate pre-existing dermatitis conditions.

-

Serious Eye Damage/Irritation : Causes serious eye irritation.[1][2][3] Direct contact with the powder can cause redness, pain, and potential damage if not promptly addressed.

-

Respiratory/Skin Sensitization : Some related compounds may cause an allergic skin reaction.[4] It is prudent to assume this compound may act as a skin sensitizer.

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity : No data is available for this compound. Based on available data for analogues, the classification criteria for these hazards are not currently met.[1]

Section 4: Exposure Controls and Personal Protection

Effective risk management relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation : All handling of the solid powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]

-

Safety Stations : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

| Task / Compound Form | PPE Type | Specification | Purpose |

| Handling Solids (e.g., weighing) | Hand Protection | Nitrile Gloves (Double Gloving Recommended) | Prevents dermal contact with the powder. |

| Eye Protection | Safety Goggles | Protects eyes from airborne particulates. | |

| Body Protection | Professional Lab Coat (fully buttoned) | Protects skin and clothing from contamination. | |

| Respiratory | N95 Respirator or Chemical Fume Hood | Minimizes inhalation of fine powder. The fume hood is the preferred engineering control. | |

| Handling Solutions | Hand Protection | Nitrile Gloves | Prevents dermal contact with the solution. |